molecular formula C9H17NO3 B2710769 Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate CAS No. 2116660-32-1

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B2710769
CAS No.: 2116660-32-1
M. Wt: 187.239
InChI Key: GTAMRCYTYQEDAN-UHFFFAOYSA-N
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Description

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.23 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethyl ester and a methoxymethyl group attached to the pyrrolidine ring.

Preparation Methods

The synthesis of Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of pyrrolidine with ethyl chloroformate and methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. It may also interact with cellular receptors, modulating signaling pathways and influencing cellular functions .

Comparison with Similar Compounds

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to other pyrrolidine derivatives.

Properties

IUPAC Name

ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-13-8(11)9(7-12-2)5-4-6-10-9/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAMRCYTYQEDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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